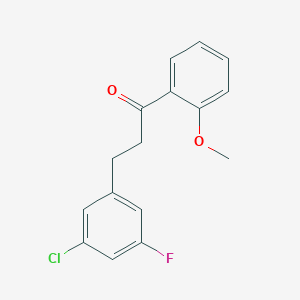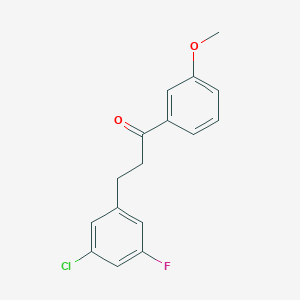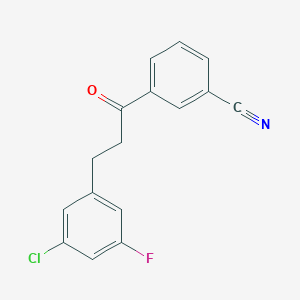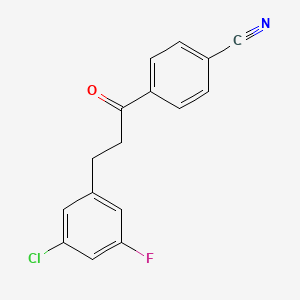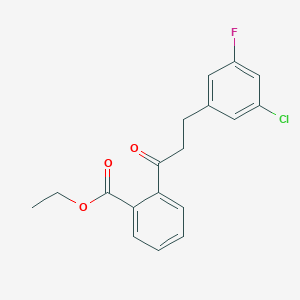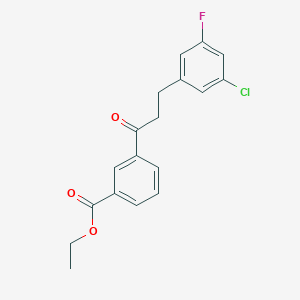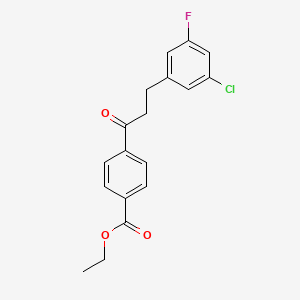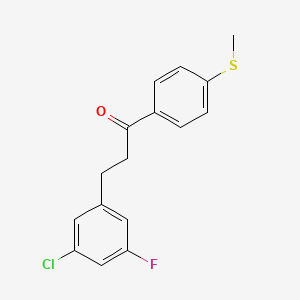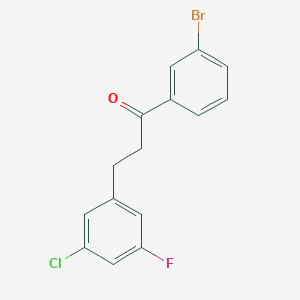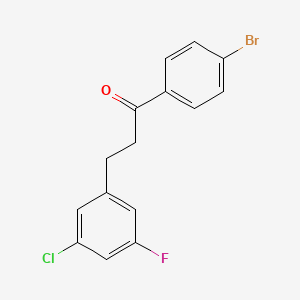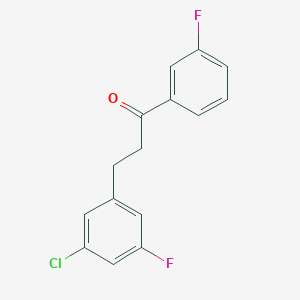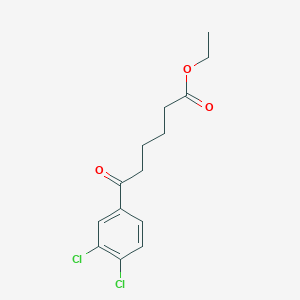
Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate
Übersicht
Beschreibung
Compounds with similar structures, such as 3,4-Dichlorophenethylamine , are often used as building blocks in organic synthesis . They can be obtained by reacting 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether in the presence of N2 .
Synthesis Analysis
Protodeboronation of pinacol boronic esters has been reported as a method to synthesize similar compounds . This process involves a radical approach and can be paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various techniques. For example, GC–MS analysis and molecular docking studies have been used to identify the effects of similar compounds on target proteins .Chemical Reactions Analysis
The Mitsunobu reaction has been identified as a potential chemical reaction involving similar compounds . This reaction involves the use of ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate as a catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For example, 3,4-Dichlorophenethylamine has a refractive index of 1.567, a boiling point of 280 °C, and a density of 1.268 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
-
Ethyl 7-Methyl-5- (4-methylphenyl)-3-oxo-2- { [3- (3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H- [1,3]thiazolo [3,2-a]pyrimidine-6-carboxylate
- Application : This compound is synthesized via a three-component reaction involving ethyl 6-methyl-4- (4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, 3- (3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and monochloroacetic acid .
- Method of Application : The synthesis involves a multi-component reaction in the presence of anhydrous sodium acetate in acetic acid-acetic anhydride medium .
- Results : The newly synthesized compound is well characterized by elemental analysis, IR, 1H-NMR, and mass spectral studies .
-
- Application : The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Method of Application : Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
- Results : The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
-
- Application : Ethyl 2-arylhydrazinecarboxylates can work as organocatalysts for Mitsunobu reactions because they provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine .
- Method of Application : First, ethyl 2- (3,4-dichlorophenyl)hydrazinecarboxylate has been identified as a potent catalyst .
- Results : The reactivity of the catalyst in the Mitsunobu reaction has been studied .
-
Medicinally Important Heterocyclic Compounds
- Application : Heterocyclic compounds, such as alkaloids, morphine, vinblastine, and reserpine, and a variety of antibiotics, such as cephalosporin, penicillin, and others, include heterocyclic components. They are present in more than 85% of all physiologically active chemical compounds .
- Method of Application : These compounds are usually synthesized in the lab or extracted from natural sources. They are then used in the development of various drugs .
- Results : These compounds have shown significant medicinal properties and are used in the treatment of various diseases .
-
Biological Potential of Indole Derivatives
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Method of Application : These compounds are synthesized in the lab and then tested for their biological activities .
- Results : Indole derivatives have shown diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
-
- Application : The Suzuki–Miyaura coupling reaction is used in the synthesis of various organic compounds .
- Method of Application : The reaction involves the coupling of an arylboronic acid with an aryl chloride .
- Results : This reaction is used in the large-scale manufacture of various compounds, with more than 1000 tonnes per year being produced .
-
Medicinally Important Heterocyclic Compounds
- Application : Heterocyclic compounds, such as alkaloids, morphine, vinblastine, and reserpine, and a variety of antibiotics, such as cephalosporin, penicillin, and others, include heterocyclic components. They are present in more than 85% of all physiologically active chemical compounds .
- Method of Application : These compounds are usually synthesized in the lab or extracted from natural sources. They are then used in the development of various drugs .
- Results : These compounds have shown significant medicinal properties and are used in the treatment of various diseases .
-
Biological Potential of Indole Derivatives
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Method of Application : These compounds are synthesized in the lab and then tested for their biological activities .
- Results : Indole derivatives have shown diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
-
- Application : The Suzuki–Miyaura coupling reaction is used in the synthesis of various organic compounds .
- Method of Application : The reaction involves the coupling of an arylboronic acid with an aryl chloride .
- Results : This reaction is used in the large-scale manufacture of various compounds, with more than 1000 tonnes per year being produced .
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2O3/c1-2-19-14(18)6-4-3-5-13(17)10-7-8-11(15)12(16)9-10/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTFCGZSFPKBTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645690 | |
| Record name | Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate | |
CAS RN |
898776-76-6 | |
| Record name | Ethyl 3,4-dichloro-ε-oxobenzenehexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,6-Dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327769.png)
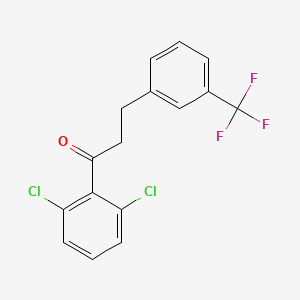
![1-(2,6-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327771.png)
